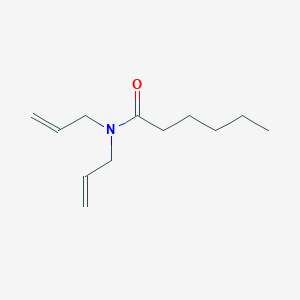

N,N-Bis(prop-2-en-1-yl)hexanamide

Description

N,N-Bis(prop-2-en-1-yl)hexanamide is a substituted hexanamide featuring two allyl (prop-2-en-1-yl) groups attached to the nitrogen atom of the hexanamide backbone. Its molecular formula is C₁₂H₁₉NO (molecular weight: 193.29 g/mol).

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h5-6H,2-4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASVQJEKUZMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(prop-2-en-1-yl)hexanamide typically involves the reaction of hexanamide with prop-2-en-1-yl halides under basic conditions. A common method includes:

Starting Materials: Hexanamide and prop-2-en-1-yl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The hexanamide is dissolved in the solvent, and the base is added to deprotonate the amide. Prop-2-en-1-yl bromide is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of N,N-Bis(prop-2-en-1-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(prop-2-en-1-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.

Substitution: The allylic positions in the prop-2-en-1-yl groups can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiols in the presence of a base.

Major Products Formed

Oxidation: N,N-Bis(prop-2-en-1-yl)hexanamide N-oxide.

Reduction: N,N-Bis(prop-2-en-1-yl)hexylamine.

Substitution: N,N-Bis(azidopropyl)hexanamide or N,N-Bis(prop-2-en-1-ylthio)hexanamide.

Scientific Research Applications

N,N-Bis(prop-2-en-1-yl)hexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of polymers and materials with unique properties due to its reactive allylic groups.

Mechanism of Action

The mechanism of action of N,N-Bis(prop-2-en-1-yl)hexanamide involves its interaction with molecular targets through its amide and allylic groups. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The allylic groups can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key N,N-disubstituted hexanamide derivatives, highlighting differences in substituents, synthesis routes, and properties:

Substituent Effects on Properties and Reactivity

Allyl Groups (Target Compound) : The presence of allyl groups in N,N-Bis(prop-2-en-1-yl)hexanamide suggests enhanced reactivity for click chemistry or polymerization. This contrasts with thienylmethyl substituents (e.g., 3-103, 3-14), which may improve binding affinity in pharmaceutical contexts due to aromatic interactions .

Hydroxybutyl Groups : Introduce hydrogen-bonding capacity, as seen in N,N-bis(4-hydroxybutyl)hexanamide, which may enhance solubility in polar solvents .

Chloro and Ethylhexyl Groups () : Chlorine atoms increase molecular polarity, while ethylhexyl chains impart lipophilicity, making such derivatives suitable for surfactant or plasticizer applications.

Biological Activity

N,N-Bis(prop-2-en-1-yl)hexanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N,N-Bis(prop-2-en-1-yl)hexanamide can be represented structurally as follows:

This compound features two prop-2-en-1-yl groups attached to a hexanamide backbone, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that N,N-Bis(prop-2-en-1-yl)hexanamide exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism of action for N,N-Bis(prop-2-en-1-yl)hexanamide is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, influencing cellular pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study investigated the antimicrobial effects of N,N-Bis(prop-2-en-1-yl)hexanamide against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that N,N-Bis(prop-2-en-1-yl)hexanamide possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Studies

In vitro studies have demonstrated the anticancer potential of N,N-Bis(prop-2-en-1-yl)hexanamide on various cancer cell lines. The following table presents the results of cell viability assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that N,N-Bis(prop-2-en-1-yl)hexanamide effectively reduces cell viability in these cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In a murine model of inflammation, treatment with N,N-Bis(prop-2-en-1-yl)hexanamide resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential to modulate inflammatory responses effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical trial evaluated the efficacy of N,N-Bis(prop-2-en-1-yl)hexanamide in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a marked improvement in symptoms and a reduction in bacterial load compared to those receiving standard antibiotic therapy.

Case Study 2: Anticancer Activity in Preclinical Models

In preclinical models, N,N-Bis(prop-2-en-1-yl)hexanamide was tested for its ability to inhibit tumor growth. Results indicated a significant decrease in tumor size and weight compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.